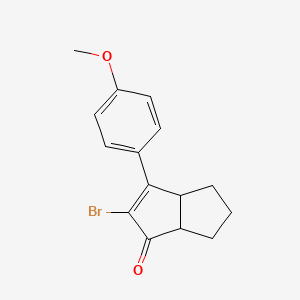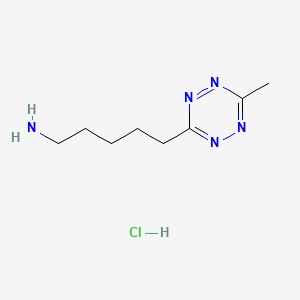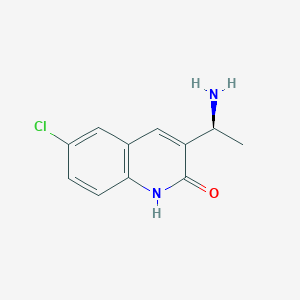
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is a chiral compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and an aminoethyl side chain. The presence of the chlorine atom and the chiral center at the aminoethyl group adds to its chemical complexity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroquinolin-2(1H)-one.
Chiral Amination:
Reaction Conditions: Common reagents include amine hydrochloride salts, which act as bifunctional reagents for the radical aminochlorination of maleimides. The reaction conditions often involve the use of copper catalysts and mild temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable routes such as:
Hydrogenation of Nitriles: Using heterogeneous cobalt catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia.
Catalytic Amination: Employing transition metal catalysts to facilitate the selective synthesis of primary amines under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation Products: Imines, amides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides: Potent NMDA receptor antagonists with a cyclopropane structure.
Ethyl 4-amino benzoate: A compound with potential electro-optical applications.
Uniqueness
(S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one is unique due to its specific combination of a quinoline core, chiral aminoethyl group, and chlorine atom. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
3-[(1S)-1-aminoethyl]-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15/h2-6H,13H2,1H3,(H,14,15)/t6-/m0/s1 |
Clé InChI |
ZUQJYZAPOPVHNH-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
SMILES canonique |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


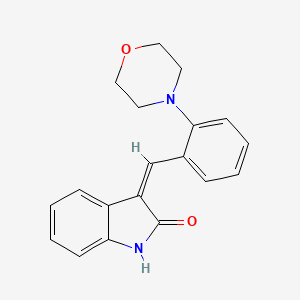
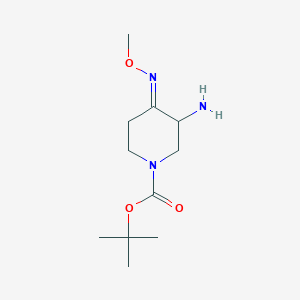
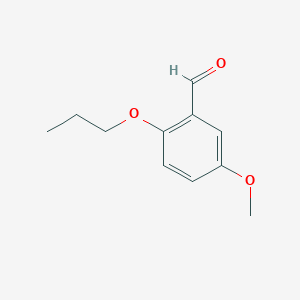
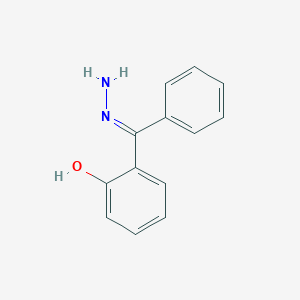
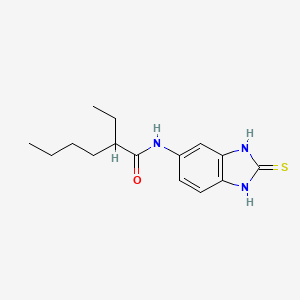

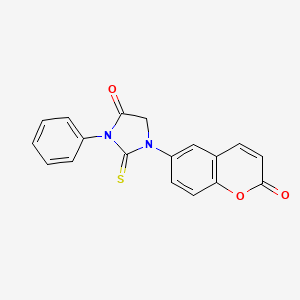

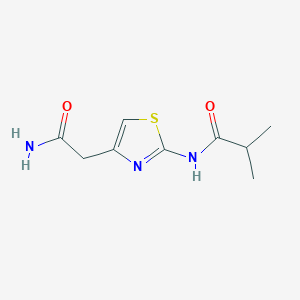
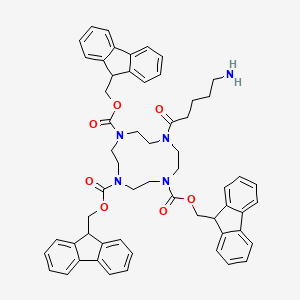
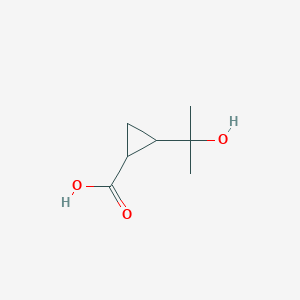
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
